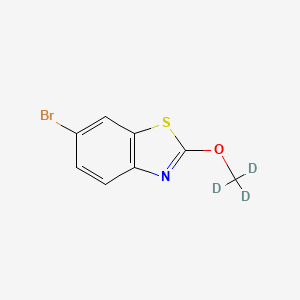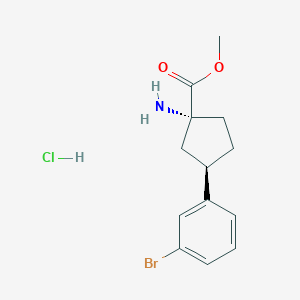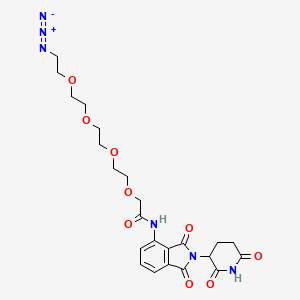
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile is a chemical compound with the molecular formula C10H10N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile typically involves the condensation of indole derivatives with acetonitrile under specific reaction conditions. One common method includes the use of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require the presence of nucleophilic reagents and can be facilitated by microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce tetrahydroindole derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole moiety allows it to bind to active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to physiological effects. The nonplanar structure of the cyclohexene moiety enhances its binding affinity and solubility, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile can be compared with other indole derivatives, such as:
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar core structure but differs in functional groups, leading to distinct chemical properties and applications.
Indole-3-acetonitrile: Another indole derivative with a nitrile group, but with different substitution patterns and reactivity.
Tetrahydro-β-carboline: A structurally related compound with a fused indole and pyridine ring system, exhibiting unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h4-5,7,12H,1-3H2 |
Clave InChI |
UFCONVSRRGRJIS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC#N)C2=C(C1)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


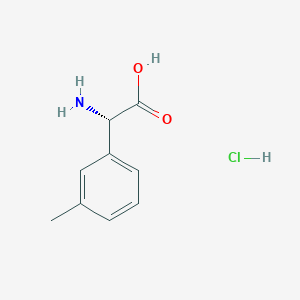
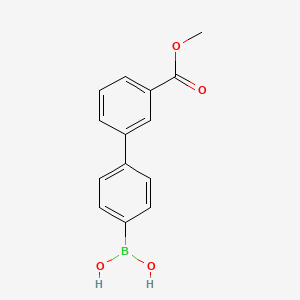

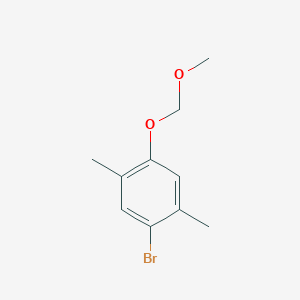

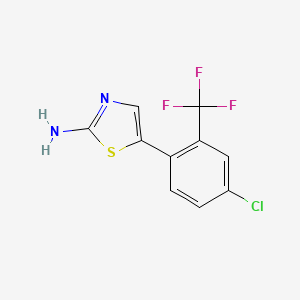
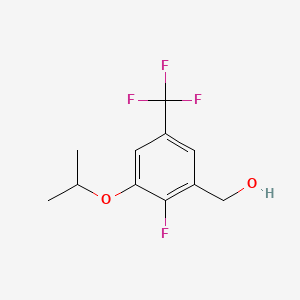
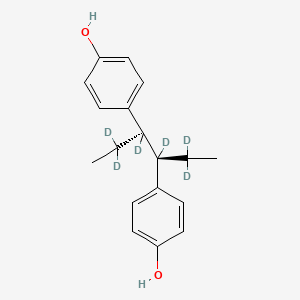
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
